L2H17
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Overview
Description
L2H17 is a novel Inhibitor of Mitogen-Activated Protein Kinases (MAPK)/Nuclear Factor κB (NFκB)-Dependent Inflammation.
Scientific Research Applications
Anti-inflammatory Properties and Acute Lung Injury Amelioration
L2H17, a chalcone derivative, has been demonstrated to exhibit significant anti-inflammatory properties. A study by Lin et al. (2019) investigated the therapeutic potential of L2H17 in a model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). The compound was found to alleviate histopathological manifestations, reduce tissue edema, and decrease the production of pro-inflammatory factors in bronchoalveolar lavage fluid. Additionally, L2H17 increased superoxide dismutase (SOD) activity and improved the expression of heme oxygenase-1 (HO-1) in treated lung tissue, indicating its protective effect against ALI through the modulation of inflammatory responses and the HO-1 pathway (Lin et al., 2019).
Modulation of Inflammatory Responses in Diabetic Complications
Another study by Fang et al. (2015) explored the effect of L2H17 on hyperglycemia-induced inflammation in a type 1 diabetic (T1D) mouse model and mouse peritoneal macrophages. L2H17 exhibited a strong inhibitory effect on the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemokines, and reduced macrophage adhesion via modulation of the MAPK/NF-κB pathway. The in vivo administration of L2H17 resulted in significant decreases in the expression of pro-inflammatory cytokines and cell adhesion molecules, contributing to improvements in renal and cardiac dysfunction, fibrosis, and pathological changes in diabetic mice. These findings highlight L2H17 as a promising anti-inflammatory agent with potential therapeutic applications in treating diabetic complications (Fang et al., 2015).
Protection Against Renal Injury in Obesity
In a related study on obesity-induced renal injury, Fang et al. (2015) demonstrated that L2H17 protects against renal damage through the inhibition of the mitogen-activated protein kinase/nuclear factor κB (MAPK/NF-κB) pathways. The compound significantly decreased the expression of proinflammatory cytokines and cell adhesion molecules, improving kidney histology and pathology. This study suggests that L2H17, as an anti-inflammatory agent, could serve as a potential therapeutic option for treating obesity-related glomerulopathy (ORG) (Fang et al., 2015).
properties
Product Name |
L2H17 |
---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.284 |
IUPAC Name |
(E)-1-(3,4-Dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-8-13(17)12-7-9-14(18)15(19)10-12/h2-10,18-19H,1H3/b8-6+ |
InChI Key |
XUBONLCGLOUOOO-SOFGYWHQSA-N |
SMILES |
O=C(C1=CC=C(O)C(O)=C1)/C=C/C2=CC=CC=C2OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L2H17; L2H-17; L2H 17 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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